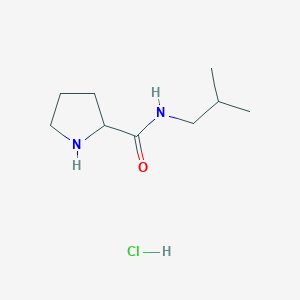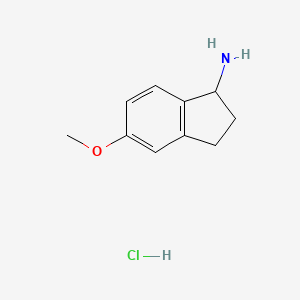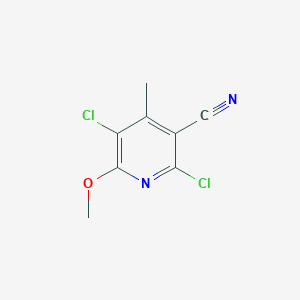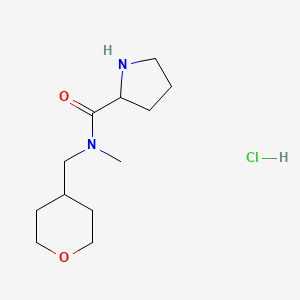![molecular formula C8H7N3O3 B1424207 5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-20-0](/img/structure/B1424207.png)
5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound that is part of the 1H-pyrrolo[2,3-b]pyridine family . It has been used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, involves various chemical reactions . These compounds have shown potent activities against FGFR1, 2, and 3 . The development of these methods of compound synthesis may provide an important foundation for future research .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 193.16 g/mol . The structure includes a pyrrolo[3,2-b]pyridine scaffold, which is a key component of its chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a potent inhibitor of fibroblast growth factor receptors (FGFRs) . This compound has shown significant inhibitory activity against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
This compound is a light yellow solid with a molecular weight of 193.16 g/mol .Scientific Research Applications
Cancer Therapy
5-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is utilized in the synthesis of Cdc7 kinase inhibitors, which are being explored as a novel approach to cancer therapy. These inhibitors target a specific kinase involved in DNA replication and are considered potential treatments for various cancers .
Drug Discovery
This compound serves as an intermediate in the synthesis of 4-anilinoquinazolines, which are investigated for their anticancer properties. The structure of 1H-pyrrolo[3,2-b]pyridine derivatives is optimized to act as potent FGFR (Fibroblast Growth Factor Receptor) inhibitors, playing a significant role in the design of new drugs .
Mechanism of Action
Future Directions
The future research directions for 5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine are likely to focus on its potential as a cancer therapy . Given its potent inhibitory activity against FGFRs, this compound could play a significant role in the development of new treatments for various types of tumors .
properties
IUPAC Name |
5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-2-5-8(10-7)6(4-9-5)11(12)13/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFCYFNGVXEGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)


![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)


![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)



